4-(1-Adamantyl)-2-nitrophenol
Overview
Description
4-(1-Adamantyl)-2-nitrophenol is a chemical compound that features an adamantyl group attached to a nitrophenol moiety The adamantyl group is a bulky, diamond-like structure that imparts unique physical and chemical properties to the compound
Mechanism of Action
Target of Action
Adamantane derivatives have been reported to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that 4-(1-Adamantyl)-2-nitrophenol may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that adamantyl-substituted retinoid-related molecules have been shown to induce apoptosis in cancer cells by inhibiting the igf-1r and wnt/β-catenin pathways
Result of Action
Adamantane derivatives have been reported to have diverse applications in medicinal chemistry due to their unique structural, biological, and stimulus-responsive properties . This suggests that this compound may have a range of molecular and cellular effects depending on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-2-nitrophenol typically involves the nitration of 4-(1-Adamantyl)phenol. The process can be summarized as follows:
Starting Material: 4-(1-Adamantyl)phenol.
Nitration Reaction: The phenol is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2-position of the phenol ring.
Isolation and Purification: The resulting this compound is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Adamantyl)-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers, respectively.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine or sodium hydroxide).
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products
Reduction: 4-(1-Adamantyl)-2-aminophenol.
Substitution: Various esters or ethers depending on the substituent introduced.
Oxidation: 4-(1-Adamantyl)-2-benzoquinone.
Scientific Research Applications
4-(1-Adamantyl)-2-nitrophenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: The adamantyl group imparts rigidity and thermal stability, making the compound useful in developing high-performance materials and polymers.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used as a probe to study enzyme interactions and biochemical pathways involving phenolic and nitro groups.
Comparison with Similar Compounds
Similar Compounds
4-(1-Adamantyl)phenol: Lacks the nitro group, making it less reactive in redox reactions.
4-(1-Adamantyl)-2-aminophenol: The reduced form of 4-(1-Adamantyl)-2-nitrophenol, with different chemical reactivity and potential biological activity.
4-(1-Adamantyl)benzoquinone: An oxidized derivative with distinct redox properties.
Uniqueness
This compound is unique due to the presence of both the adamantyl group and the nitrophenol moiety. This combination imparts a balance of stability, reactivity, and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(1-adamantyl)-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15-2-1-13(6-14(15)17(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIOSXCEWUDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387921 | |
Record name | 4-(1-adamantyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-49-0 | |
Record name | 4-(1-adamantyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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